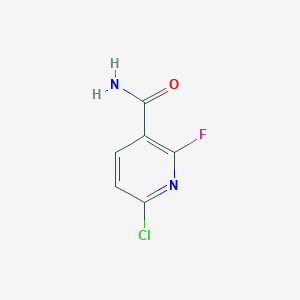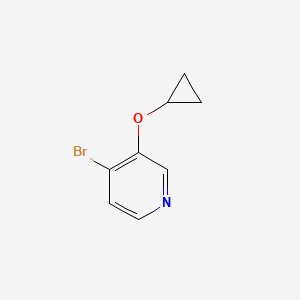
4-(Boc-amino)-5-fluoropicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Boc-amino)-5-fluoropicolinaldehyde is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorine atom attached to a picolinaldehyde structure. The Boc group is commonly used in organic synthesis to protect amino groups from unwanted reactions during multi-step synthesis processes. The presence of the fluorine atom adds unique chemical properties to the compound, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-fluoropicolinaldehyde with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to form the Boc-protected compound .
Industrial Production Methods: Industrial production of 4-(Boc-amino)-5-fluoropicolinaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Boc-amino)-5-fluoropicolinaldehyde can undergo various chemical reactions, including:
Substitution: The fluorine atom can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4, Zn/HCl
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted derivatives with nucleophiles
Aplicaciones Científicas De Investigación
4-(Boc-amino)-5-fluoropicolinaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Boc-amino)-5-fluoropicolinaldehyde involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be selectively deprotected under acidic conditions, revealing the free amino group for further reactions . The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets . The aldehyde group can form covalent bonds with nucleophiles, making it useful in bioconjugation and labeling studies .
Comparación Con Compuestos Similares
- 4-(Boc-amino)-5-chloropicolinaldehyde
- 4-(Boc-amino)-5-bromopicolinaldehyde
- 4-(Boc-amino)-5-iodopicolinaldehyde
Comparison: 4-(Boc-amino)-5-fluoropicolinaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C11H13FN2O3 |
|---|---|
Peso molecular |
240.23 g/mol |
Nombre IUPAC |
tert-butyl N-(5-fluoro-2-formylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)13-5-8(9)12/h4-6H,1-3H3,(H,13,14,16) |
Clave InChI |
CCFAJARVMYZQFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=NC(=C1)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


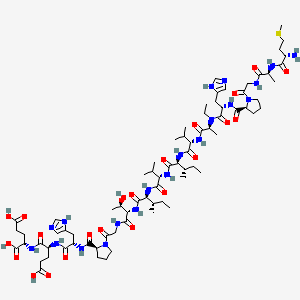
![6-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13668063.png)
![7-(Benzyloxy)imidazo[1,2-b]pyridazine](/img/structure/B13668066.png)

![N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide](/img/structure/B13668071.png)
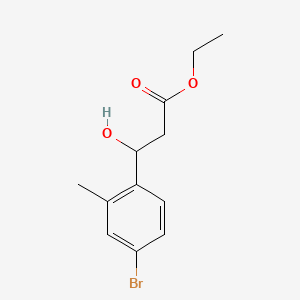
![2-(2-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13668079.png)
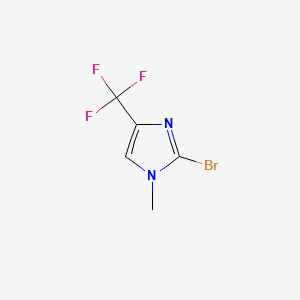
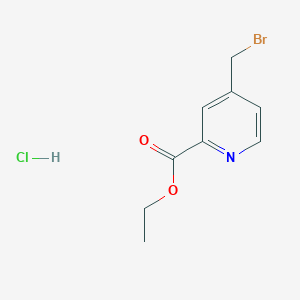
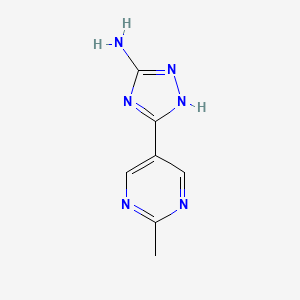

![2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13668117.png)
